molecular formula C11H9ClFN3O2 B12416440 Cox-2-IN-20

Cox-2-IN-20

Cat. No.: B12416440
M. Wt: 269.66 g/mol
InChI Key: WOMJCBBPYOQZPU-UHFFFAOYSA-N
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Description

Cox-2-IN-20 is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory process by converting arachidonic acid to prostaglandins. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of inflammatory diseases and certain types of cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cox-2-IN-20 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the use of sclerotiorin derivatives, which are modified through various chemical reactions to enhance their COX-2 inhibitory activity . The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve batch or continuous flow processes. These methods are designed to scale up the synthesis while maintaining the quality and consistency of the final product. The use of automated systems and advanced analytical techniques ensures that the compound meets the required specifications for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Cox-2-IN-20 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., ethanol, methanol), acids (e.g., hydrochloric acid, sulfuric acid), and bases (e.g., sodium hydroxide, potassium hydroxide). The reactions are typically carried out under controlled temperature and pressure to ensure optimal results .

Major Products

The major products formed from these reactions include various derivatives of this compound, which may exhibit different levels of COX-2 inhibitory activity. These derivatives are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) .

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 5-(chloromethyl)-1-(4-fluorophenyl)-1,2,4-triazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClFN3O2/c1-18-11(17)10-14-9(6-12)16(15-10)8-4-2-7(13)3-5-8/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOMJCBBPYOQZPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C(=N1)CCl)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClFN3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.66 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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